molecular formula C17H11ClF4N2S B1678626 Quazepam CAS No. 36735-22-5

Quazepam

Cat. No. B1678626
CAS RN: 36735-22-5
M. Wt: 386.8 g/mol
InChI Key: IKMPWMZBZSAONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quazepam is a trifluoroethyl benzodiazepine derivative . It was first approved in the US in 1985 and is used as a hypnotic for the treatment of insomnia . It is unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors .


Synthesis Analysis

Quazepam is a benzodiazepine derivative, and benzodiazepines are an important class of heterocyclic compounds in organic chemistry known for their diverse physicochemical and biological properties . Ambient temperature synthesis of 1,5-benzodiazepines was achieved by the use of various clay backing catalysts and cage type mesoporous aluminosilicate catalysts .


Molecular Structure Analysis

The molecular formula of Quazepam is C17H11ClF4N2S . It is a trifluoroethyl benzodiazepine derivative .


Chemical Reactions Analysis

Benzodiazepines, including quazepam, are known for their diverse physicochemical and biological properties . They have a potent pharmacophoric moiety and ring shape, which makes them a main source of interest for many medicinal chemists . Researchers are drawn to the benzodiazepine nucleus for the synthesis of new drugs .


Physical And Chemical Properties Analysis

Quazepam has a molecular weight of 386.8 g/mol . It is a benzodiazepine with a relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors .

Scientific Research Applications

Pharmacokinetics and Metabolism

Quazepam, a benzodiazepine hypnotic, has been extensively studied for its pharmacokinetics. Research shows that it is rapidly absorbed and its major active plasma metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam, quickly enter systemic circulation. The elimination half-lives of these compounds are 41, 43, and 75 hours respectively, contributing to its clinical hypnotic effect, such as rapid induction of sleep and long duration of action without significant rebound insomnia (Chung et al., 1984).

Therapeutic Efficacy in Insomnia

Quazepam has been shown to induce and maintain sleep effectively in the short to long-term treatment of insomnia. It is comparable in efficacy to other hypnotics like flurazepam and triazolam, with minimal rebound insomnia upon withdrawal. This property is attributed to its active metabolites, which have long elimination half-lives (Ankier & Goa, 1988).

Preoperative Application

Quazepam has been evaluated as a preoperative night medication, demonstrating improvements in sleep quality and duration before surgery. It is noted for increasing total sleep duration more significantly than brotizolam, another hypnotic (Nishiyama et al., 2007).

Receptor Binding Studies

Quazepam and its metabolite, 2-oxo-quazepam, show selective affinity for BZ1 binding sites in the brain. This unique interaction with benzodiazepine receptors suggests a potential for more targeted pharmacological effects (Billard et al., 1988).

Dose-Response Analysis

Different dosages of quazepam have been studied to determine optimal therapeutic doses. Studies indicate that doses of 7.5, 15, and 30 mg are effective in inducing and maintaining sleep, with varying degrees of effectiveness and side effects (Kales et al., 1981).

Pharmacodynamics in Elderly Patients

The kinetics of quazepam in geriatric subjects shows a slightly increased elimination half-life of its metabolites compared to younger subjects, highlighting the need for dose adjustment in elderly patients (Hilbert et al., 1984).

Clinical Trials in Psychiatric Outpatients

Quazepam's efficacy in reducing insomnia complaintsin psychiatric outpatients has been demonstrated. It has been well-tolerated even when coadministered with psychotherapeutic medications, showing significant improvement in sleep quality and reduction in insomnia complaints after both short-term and extended use (Mendels, 1994).

Metabolite Structural Analysis

Research involving the structural analysis of quazepam metabolites in bile using ion trap time-of-flight mass spectrometry has been conducted. This study identified novel metabolites and demonstrated the utility of LC-IT-TOF MS in metabolite structure determination (Yamaguchi et al., 2015).

Benzodiazepine-Receptor Interaction

Studies have also focused on quazepam's preferential affinity for Type I benzodiazepine receptors. This research contributes to understanding the distinct pharmacological profile of quazepam, which differs from other benzodiazepines (Corda et al., 1988).

Future Directions

Future directions for the optimizing pharmacologic management of insomnia, including the use of quazepam, involve improving the clinical management of insomnia and thus improving the lives of the many patients who suffer from this common and impairing condition . Further definition of certain characteristics of its profile, such as its long-term use and potential for development of tolerance or dependence, effects on psychomotor skills, efficacy of the 7.5mg dose, and suitability in elderly patients and patients with chronic organic diseases, will assist in more clearly defining its ultimate place in therapy .

properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMPWMZBZSAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190193
Record name Quazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.31e-03 g/L
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Quazepam

CAS RN

36735-22-5
Record name Quazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36735-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quazepam [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quazepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quazepam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137.5-139 °C, 137.5 - 139 °C
Record name Quazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quazepam
Reactant of Route 2
Quazepam
Reactant of Route 3
Quazepam
Reactant of Route 4
Quazepam
Reactant of Route 5
Reactant of Route 5
Quazepam
Reactant of Route 6
Quazepam

Citations

For This Compound
4,070
Citations
A Kales - … : The Journal of Human Pharmacology and Drug …, 1990 - Wiley Online Library
… Quazepam is a benzodiazepine hypnotic that can be useful in the adjunctive pharmacologic … not been reported with quazepam. The only notable side effect seen with quazepam is a …
M Chung, JM Hilbert, RP Gural… - Clinical …, 1984 - Wiley Online Library
Quazepam, a benzodiazepine hypnotic, was studied in normal subjects to evaluate steady‐state kinetics of quazepam and … The kinetics of quazepam and 2‐oxoquazepam can be best …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
JM Hilbert, M Chung, G Maier, R Gural… - Clinical …, 1984 - Wiley Online Library
… Since quazepam is intended to be taken before sleep, our study was conducted to investigate the effect of sleep on the kinetics of quazepam and of its major active plasma metabolites. …
Number of citations: 24 ascpt.onlinelibrary.wiley.com
JM Hilbert, M Chung, E Radwanski… - Clinical …, 1984 - Wiley Online Library
… quazepam. Blood samples were collected before and at specijied times (up to 672 hr) after dosing. Plasma concentrations of quazepam … the kinetic characteristics of quazepam and its …
Number of citations: 20 ascpt.onlinelibrary.wiley.com
SI Ankier, KL Goa - Drugs, 1988 - Springer
… and maintenance with quazepam 15 and … of quazepam persist throughout the first night or more of drug withdrawal. Thus, rebound insomnia has not been shown to occur with quazepam…
Number of citations: 49 link.springer.com
A Kales, MB Scharf, EO Bixler… - Clinical …, 1981 - Wiley Online Library
Quazepam, an investigational benzodiazepine, was … Quazepam's effects during both drug use and withdrawal … ‐and 15‐mg doses of quazepam suggest that these doses may be optimal …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
A LABORATOIRIES - Ann Arbor - jamanetwork.com
BRIIEF SUMMARY OF PESCRIBING INFORMATION INDICATIONS AND USAGE DCrd Toblets are diicaed foF the teatment of insornmi characterized by dfitlty in faing asleep, freont …
Number of citations: 0 jamanetwork.com
A Kales, EO Bixler, CR Soldatos… - Clinical …, 1982 - Wiley Online Library
… laboratory studies with quazepam.14' In the first we found that 15 mg quazepam given on … In the second, quazepam was evaluated in doses of 7.5, 15, and 30 mg in 12-night protocols…
Number of citations: 83 ascpt.onlinelibrary.wiley.com
A Kawaguchi, M Ohmori, S Tsuruoka… - British journal of …, 2004 - Wiley Online Library
Aim St John's Wort (SJW) enhances CYP3A4 activity and decreases blood concentrations of CYP3A4 substrates. In this study, the effects of SJW on a benzodiazepine hypnotic, …
Number of citations: 71 bpspubs.onlinelibrary.wiley.com
JM Hilbert, L Iorio, V Moritzen, A Barnett, S Symchowicz… - Life sciences, 1986 - Elsevier
… At various time points after either quazepam or flurazepam … quazepam, the plasma and brain samples obtained at the same time points were assayed for concentrations of quazepam, 2-…
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.